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N-[2-(4-methoxyphenoxy)ethyl]acetamide

P2X3 Receptor Pain Inflammation

Researchers requiring a validated P2X3 antagonist often face limited chemotype options. This compound provides a cost-effective, multi-target probe with proven activity. • P2X3 antagonist (EC50 80 nM) & kappa opioid agonist in a single, low-MW scaffold. • Differentiation-inducing activity confirmed in undifferentiated cell models. • Single-crystal X-ray structure (R factor 0.056) ensures identity verification upon receipt. Supplied with ≥98% purity; ideal for SAR campaigns, phenotypic screening, and crystallography.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 540512-00-3
Cat. No. B2371923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]acetamide
CAS540512-00-3
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13)
InChIKeyDOFVTIKHBGVXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Methoxyphenoxy)ethyl]acetamide: Multi-Target Research Compound Guide


N-[2-(4-Methoxyphenoxy)ethyl]acetamide (CAS 540512-00-3) is a synthetic phenoxyalkyl amide derivative, structurally characterized by a 4-methoxyphenoxy group linked via an ethyl chain to an acetamide moiety [1]. This compound exhibits a polypharmacological profile, acting as a P2X purinoceptor 3 (P2X3) antagonist with an EC50 of 80 nM [2], a kappa opioid receptor agonist [3], and a differentiation-inducing agent with antiproliferative activity in undifferentiated cell models [4]. Its simple molecular scaffold (C₁₁H₁₅NO₃, MW 209.24) [1] and commercial availability in ≥95% purity position it as a cost-effective chemical probe for investigating diverse biological pathways and as a versatile intermediate in synthetic chemistry .

1
Multi-target phenotypic screening tool
2
P2X3 and kappa opioid pathway studies
3
Cell differentiation model research
4
Validated crystal structure for docking / modeling

Why N-[2-(4-Methoxyphenoxy)ethyl]acetamide Cannot Be Replaced by Simple Analogs


Phenoxyethyl acetamide derivatives exhibit profound differences in biological activity based on subtle structural modifications. The specific substitution pattern of N-[2-(4-methoxyphenoxy)ethyl]acetamide—a para-methoxy group on the phenyl ring and an unsubstituted ethyl linker—is critical for its unique multi-target profile. For instance, SAR studies on related N-(phenoxyalkyl)amides reveal that replacing the 4-methoxy with other substituents or altering the alkyl chain length drastically modulates affinity for melatonin MT1/MT2 receptors, with some analogs losing nanomolar potency entirely [1]. Similarly, the removal of the methoxy group or its relocation to other positions on the phenyl ring can abolish P2X3 antagonism or kappa opioid receptor agonism, as these pharmacophores are exquisitely sensitive to the electron density and steric environment conferred by the 4-methoxyphenoxy moiety [2]. Furthermore, the crystal structure confirms a specific hydrogen-bonding network (N—H···O) that stabilizes its conformation, which is not guaranteed in closely related analogs and may affect solid-state properties and formulation behavior [3]. Therefore, generic substitution with a structurally 'similar' compound—even one differing by a single atom or functional group position—risks experimental failure or irreproducible data, making the precise procurement of CAS 540512-00-3 essential for researchers aiming to replicate or build upon published findings.

4‑methoxy position
Relocation or removal of the para‑methoxy may abolish P2X3 antagonism and kappa opioid agonism, as pharmacophore recognition is sensitive to electron density.
Ethyl linker modification
Altering the ethylene spacer length can shift selectivity and potency across melatonin, opioid, and P2X receptor profiles, limiting direct interchangeability.
Solid‑state behavior
Close analogs without published crystal structures may exhibit different hydrogen‑bonding networks, affecting solubility, stability, and formulation reproducibility.

N-[2-(4-Methoxyphenoxy)ethyl]acetamide: Quantitative Evidence vs. Comparators


P2X3 Antagonism vs. A-317491

The compound demonstrates antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [1]. This potency is directly comparable to the widely used P2X3 reference antagonist A-317491, which exhibits a Ki of 22 nM for human P2X3 . While the target compound's EC50 is approximately 3.6-fold higher than A-317491's Ki, both fall within the same nanomolar potency range, suggesting it can serve as a cost-effective alternative or complementary tool for probing P2X3-mediated pathways in vitro.

P2X3 Antagonism
Cross‑study comparable
EC50 = 80 nM (rat P2X3)
A‑317491 Ki = 22 nM (human P2X3) · ~3.6× difference
Supports P2X3 pathway inhibition study fit
Recombinant rat P2X3; species ortholog review advised
P2X3 Receptor Pain Inflammation

Kappa Opioid Agonism vs. U-69593

The compound is classified as a kappa opioid receptor agonist [1]. A structurally distinct but functionally related reference agonist, U-69593, exhibits an EC50 range of 80-109 nM at the κ1-opioid receptor . Although direct EC50 data for the target compound is not publicly available in the primary literature, its functional classification suggests it operates within a similar potency window as U-69593, a standard tool in opioid receptor pharmacology. This qualitative alignment indicates potential utility as a starting point for developing novel analgesics with potentially differentiated side-effect profiles.

Kappa Opioid Agonism
Class‑level inference
Classified as agonist · No quantitative EC50 reported
U‑69593 EC50 = 80‑109 nM (reference comparator)
Supports kappa opioid scaffold exploration
Functional potency data to verify independently
Kappa Opioid Receptor Analgesia GPCR

Antiproliferative and Differentiation-Inducing Activity

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual action—antiproliferative and pro-differentiation—is a relatively rare combination among small molecules. In contrast, established differentiation-inducing agents like all-trans retinoic acid (ATRA) are known to induce myeloid differentiation in acute promyelocytic leukemia (APL) cells [2], but their effects are often context-dependent. The target compound's reported activity in non-hematopoietic undifferentiated cells and its potential application in psoriasis models [1] suggests a distinct mechanism or cellular target profile that may complement or differ from ATRA's retinoid receptor-mediated pathway.

Antiproliferative & Differentiation
Data to verify
Reported proliferation arrest and monocyte‑lineage differentiation
ATRA comparator: differentiation context known but pathway may differ
Supports differentiation pathway model review
Cell model and assay endpoints need independent validation
Cancer Differentiation Therapy Psoriasis

Single-Crystal X-ray Diffraction Validation

The crystal structure of N-[2-(4-methoxyphenoxy)ethyl]acetamide has been solved and refined to a final R factor of 0.056, confirming its molecular conformation and intermolecular hydrogen-bonding network (N—H···O) [1]. In contrast, many close analogs, such as 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide, lack published crystal structures, making their solid-state behavior and absolute configuration less predictable . This validated structure provides researchers with unequivocal proof of identity and facilitates computational docking studies, as the precise geometry of the molecule is known.

Crystal Structure
Direct comparison
R factor = 0.056 · N—H···O network confirmed
Comparator analog: no published crystal data
Provides structural identity and docking reference
Enables polymorph screening and solid‑state prediction
Crystallography Quality Control Structural Biology

Favorable Physicochemical Profile

The compound possesses a calculated LogP of 0.83 and a LogSW (water solubility) of -1.44 . This balanced lipophilicity is a key differentiator from the core heterocyclic scaffold of Nefazodone (LogP ~3.3 [1]), for which it was originally synthesized as an analog . The lower LogP of the target compound suggests improved aqueous solubility and potentially reduced non-specific binding to assay plastics and proteins, which are common issues with more lipophilic tool compounds.

Lipophilicity Profile
Cross‑study comparable
LogP = 0.83 · LogSW = −1.44
Nefazodone LogP ≈ 3.3 · ~2.5‑unit shift
May support aqueous buffer compatibility
Calculated values; experimental solubility verification advised
Drug-likeness Solubility Lipophilicity

Multi-Target Polypharmacology Profile

The compound's engagement of three distinct target classes—P2X3 (ion channel), kappa opioid receptor (GPCR), and an undefined differentiation pathway—offers a unique polypharmacological profile [1][2][3]. This contrasts sharply with highly selective chemical probes such as A-317491 (P2X3-selective, Ki = 22 nM) or U-69593 (κ1-opioid receptor-selective, EC50 = 80-109 nM) , which are designed to minimize off-target effects. For researchers employing phenotypic screening or investigating complex diseases where network modulation is advantageous, this compound may reveal novel biology that single-target agents cannot.

Multi‑Target Engagement
Reported context
3 reported activities: P2X3, kappa opioid, differentiation pathway
Single‑target probes: one primary target each
Supports phenotypic screening and target deconvolution
Independent target‑engagement confirmation recommended
Polypharmacology Chemical Probe Phenotypic Screening

N-[2-(4-Methoxyphenoxy)ethyl]acetamide Research and Procurement Scenarios


P2X3 Receptor Antagonist Probe

Researchers investigating purinergic signaling, particularly P2X3 receptor-mediated pathways in pain, inflammation, or cough, can utilize this compound as an alternative antagonist to the widely used A-317491. Its EC50 of 80 nM at recombinant rat P2X3 [1] places it within the same potency range, offering a distinct chemotype that may circumvent intellectual property constraints or exhibit differential species selectivity. This is particularly valuable for academic labs seeking cost-effective probes or for industrial groups initiating novel SAR campaigns around a phenoxyalkyl amide core.

Kappa Opioid Receptor Agonist Lead

Given its classification as a kappa opioid receptor agonist [2], this compound serves as a minimally complex, commercially available scaffold for medicinal chemistry optimization. Its small size (MW 209.24) and favorable LogP (0.83) provide ample room for chemical elaboration to improve potency, selectivity, or pharmacokinetic properties. It is an ideal starting material for laboratories synthesizing novel kappa agonists with the goal of identifying candidates with improved side-effect profiles (e.g., reduced dysphoria or sedation) compared to first-generation compounds like U-69593.

Differentiation and Anti-Proliferative Phenotypic Tool

The compound's ability to induce differentiation toward monocytes and arrest proliferation in undifferentiated cells [3] makes it a compelling chemical biology tool for studying mechanisms of lineage commitment and cell cycle exit. Unlike ATRA, which acts via nuclear receptors, the target compound may engage a novel pathway. It is well-suited for phenotypic screening campaigns aimed at identifying new differentiation-inducing agents for oncology or dermatology (e.g., psoriasis [3]), where its multi-target activity could be an asset rather than a liability.

Crystallography and Computational Chemistry Reference

The availability of a high-quality single-crystal X-ray structure (R factor = 0.056) [4] makes this compound an excellent reference standard for polymorph screening, co-crystallization experiments, and validating computational models (e.g., molecular docking, QSAR, and molecular dynamics simulations). Its known hydrogen-bonding network (N—H···O) provides a concrete basis for understanding solid-state packing and predicting solubility. For procurement officers in crystallography core facilities, this validated structure ensures that the received material's identity can be unequivocally confirmed.

Application
Selection Property
Validation Focus
P2X3 signaling pathway studies
P2X3 antagonist activity context
Species ortholog and potency verification in recombinant assay
Kappa opioid receptor agonist research
Kappa agonist chemical scaffold
Functional agonism confirmation and SAR optimization
Cell differentiation model research
Antiproliferative and differentiation induction
Lineage commitment and cell cycle exit assays
Crystal structure reference standard
Validated single‑crystal X‑ray data
Polymorph screening and computational modeling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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